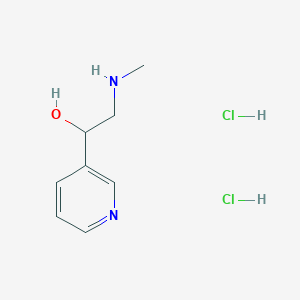

2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)-1-pyridin-3-ylethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-9-6-8(11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERINASCXLOMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CN=CC=C1)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride typically involves the following steps:

Formation of the Ethan-1-ol Backbone: The initial step involves the preparation of the ethan-1-ol backbone, which can be achieved through various organic synthesis methods, such as the reduction of ethyl acetate.

Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, where a suitable methylamine precursor reacts with the ethan-1-ol backbone.

Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, such as amines and alcohols, are commonly used.

Major Products Formed

Oxidation Products: Ketones and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 189.10 g/mol. Its structure includes a pyridine ring and a methylamino group, which contribute to its unique properties and biological activities .

Scientific Research Applications

1. Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders. Research indicates that it may interact with neurotransmitter receptors, influencing cognitive functions and mood regulation .

2. Biological Activity

Studies have shown that this compound exhibits various biological activities:

- Antidepressant Potential : It has been suggested that the compound may possess antidepressant properties similar to other pyridine derivatives.

- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria .

3. Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it useful in creating more complex molecules. For example, it can be used to synthesize derivatives with enhanced biological activities or different pharmacological profiles.

Case Study 1: Antidepressant Activity

Research conducted on similar compounds has demonstrated their efficacy in preclinical models of depression. For instance, derivatives of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol were tested for their ability to modulate serotonin levels in animal models, showing promising results that warrant further investigation into their mechanism of action .

Case Study 2: Antimicrobial Screening

A series of studies evaluated the antimicrobial properties of related pyridine compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition, suggesting that this compound could be effective against bacterial infections .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | C₈H₁₄Cl₂N₂O | 237.12 g/mol | Pyridine (3-position), ethanolamine backbone, methylamino group, dihydrochloride salt | High (due to salt form) |

| 3-(1H-Pyrazol-5-yl)morpholine dihydrochloride | C₇H₁₃Cl₂N₃O | 226.11 g/mol | Morpholine ring, pyrazole substituent, dihydrochloride salt | Moderate to high |

| 4-{1H-Pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride | C₁₂H₁₇Cl₂N₃ | 286.19 g/mol | Fused pyrrolopyridine system, piperidine ring, dihydrochloride salt | Moderate |

Key Observations :

- Pyridine vs. Pyrazole/Morpholine : The pyridine ring in the target compound provides aromaticity and moderate basicity (pKa ~6.7 for pyridine N), whereas morpholine (pKa ~8.3) and pyrazole (pKa ~2.5 for pyrazole N) alter electron distribution and hydrogen-bonding capacity. This impacts lipophilicity and target engagement .

- Salt Form: All compounds are dihydrochlorides, enhancing solubility in polar solvents. The target compound’s ethanolamine backbone may confer higher solubility compared to the fused-ring pyrrolopyridine system.

Biological Activity

2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride, a compound with the molecular formula C₈H₁₂Cl₂N₂O and a molecular weight of 189.10 g/mol, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring, a methylamino group, and an ethan-1-ol backbone. The dihydrochloride form enhances its solubility in water, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂Cl₂N₂O |

| Molecular Weight | 189.10 g/mol |

| CAS Number | 90434-63-2 |

| Solubility | Water-soluble |

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Cognitive Enhancement : Interaction studies indicate potential binding affinity to receptors involved in cognitive functions and mood regulation. This suggests a possible role in the treatment of neurodegenerative disorders or mood disorders .

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, which may be relevant for developing treatments against fungal infections .

The mechanism through which this compound exerts its effects likely involves interactions with specific molecular targets such as:

- Receptors : Binding to neurotransmitter receptors could influence signaling pathways related to mood and cognition.

- Enzymes : Modulation of enzyme activity may contribute to its biological effects, particularly in metabolic pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Ethan-1-ol Backbone : Achieved through organic synthesis methods such as the reduction of ethyl acetate.

- Introduction of Methylamino Group : This is accomplished via nucleophilic substitution reactions.

- Attachment of Pyridinyl Group : Often done through palladium-catalyzed cross-coupling techniques.

- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid enhances solubility and stability .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

Case Study 1: Antimicrobial Efficacy

In vitro tests on pyridine derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

Case Study 2: Cognitive Effects

Research involving compounds structurally similar to this compound showed promising results in enhancing cognitive functions in animal models, suggesting potential applications in treating cognitive decline .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination between pyridine-3-carbaldehyde and methylamine, followed by hydrochloric acid salt formation. Key steps include:

- Reduction : Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere to stabilize intermediates.

- Purification : Employ recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Optimization : Adjust stoichiometric ratios (e.g., methylamine:aldehyde = 1.2:1) and temperature (25–40°C) to minimize byproducts like Schiff bases or unreacted intermediates.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use D2O as a solvent for - and -NMR to resolve signals for the pyridinyl (δ 8.3–8.5 ppm), methylamino (δ 2.5–3.0 ppm), and ethanol moieties.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks at m/z 183.1 (free base) and 255.0 (dihydrochloride adduct).

- HPLC : Utilize ion-pair chromatography with heptafluorobutyric acid (HFBA) to enhance retention and resolution of charged species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported isomeric ratios obtained from different synthetic pathways?

- Methodological Answer : Discrepancies in stereoisomer ratios (e.g., erythro vs. threo forms) arise from varying reductants or solvent polarities. To address this:

- Chiral Chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (70:30) to separate enantiomers.

- Kinetic Analysis : Perform time-resolved -NMR to track intermediate equilibration during reduction.

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic favorability of isomers under specific conditions .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions in biological assays?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). The dihydrochloride form is stable below pH 5 but hydrolyzes to the free base above pH 6. Use citrate buffers (pH 4.5) for long-term storage .

- Thermal Stability : TGA-DSC analysis shows decomposition onset at 180°C. Lyophilize the compound for storage at -20°C in amber vials to prevent photodegradation .

Q. How can crystallographic data resolve ambiguities in the compound’s protonation state and counterion interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement:

- Crystallization : Grow crystals via vapor diffusion (acetonitrile/water, 1:1) to resolve chloride ion positions.

- Refinement : Apply Hirshfeld surface analysis to validate hydrogen bonding between the ethanol moiety and chloride ions. Compare bond lengths (N–Cl ≈ 3.2 Å) to confirm salt formation .

Q. What advanced impurity profiling techniques are critical for validating synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.